3-[3-(benzyloxy)phenyl]-1H-pyrazole CAS number 1803600-65-8
3-[3-(benzyloxy)phenyl]-1H-pyrazole CAS number 1803600-65-8
An In-Depth Technical Guide to 3-[3-(benzyloxy)phenyl]-1H-pyrazole (CAS Number: 1803600-65-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[3-(benzyloxy)phenyl]-1H-pyrazole, a molecule of significant interest within the domain of medicinal chemistry. While specific literature on this compound is nascent, this document synthesizes foundational knowledge of the pyrazole scaffold, proposes a robust synthetic pathway, and extrapolates potential biological activities based on structurally related analogs. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, offering both theoretical grounding and practical methodological insights.
Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[2] The pyrazole core is present in drugs spanning a wide array of therapeutic areas, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-obesity drug rimonabant.[2]
The versatility of the pyrazole nucleus stems from several key features:
-
Aromatic Stability: The ring is aromatic, conferring stability to the molecule.
-
Hydrogen Bonding Capability: The N-H proton and the second nitrogen atom can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
-
Synthetic Tractability: The pyrazole ring can be synthesized through various well-established methods, allowing for facile derivatization and the exploration of structure-activity relationships (SAR).[1]
The compound of interest, 3-[3-(benzyloxy)phenyl]-1H-pyrazole, combines this privileged pyrazole core with a benzyloxy-substituted phenyl ring at the 3-position. This substitution pattern is of particular interest as it introduces a degree of lipophilicity and potential for specific steric and electronic interactions within a target's binding site. The benzyloxy group also serves as a protected phenol, which could be a key metabolic site or a point for further functionalization.
Physicochemical Properties of 3-[3-(benzyloxy)phenyl]-1H-pyrazole
| Property | Predicted Value | Data Source |
| CAS Number | 1803600-65-8 | (User Provided) |
| Molecular Formula | C₁₆H₁₄N₂O | (Calculated) |
| Molecular Weight | 250.29 g/mol | (Calculated) |
| LogP (Octanol-Water) | 3.5 - 4.0 | (Predicted)[3] |
| Hydrogen Bond Donors | 1 (from the pyrazole N-H) | (Predicted)[3] |
| Hydrogen Bond Acceptors | 2 (from the pyrazole N and the ether oxygen) | (Predicted)[3] |
| Molar Refractivity | ~76 cm³ | (Predicted)[4] |
| Topological Polar Surface Area (TPSA) | ~37.9 Ų | (Predicted)[5] |
Note: Predicted values are estimations and should be confirmed experimentally.
Synthesis and Mechanistic Insights
A plausible and efficient synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazole can be designed based on established methodologies for constructing 3-aryl-1H-pyrazoles, which often involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[6][7]
Proposed Retrosynthetic Analysis and Strategy
The synthesis can be logically approached in three main stages, starting from commercially available 3'-hydroxyacetophenone:
-
Protection of the Phenolic Hydroxyl: The acidic proton of the phenol must be protected to prevent interference in subsequent base-catalyzed reactions. The benzyl ether is an excellent choice for this, as it is stable to a wide range of conditions and can be readily removed via hydrogenolysis if the free phenol is desired.[8][9][10]
-
Formation of a Chalcone Intermediate: A Claisen-Schmidt condensation between the protected acetophenone and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) will generate an enaminone, which is a key precursor for the pyrazole ring.[7]
-
Cyclization with Hydrazine: The final step involves the reaction of the enaminone intermediate with hydrazine hydrate. This reaction proceeds via a condensation-cyclization-elimination sequence to yield the stable aromatic pyrazole ring.[6][11]
Visualization of the Synthetic Workflow
Caption: Proposed three-stage synthesis of the target compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 3'-(Benzyloxy)acetophenone
-
To a solution of 3'-hydroxyacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3'-(benzyloxy)acetophenone as a pure solid.
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, forming a phenoxide which is a potent nucleophile. The subsequent Sₙ2 reaction with benzyl bromide forms the stable benzyl ether. Acetone is a suitable polar aprotic solvent for this reaction.[10]
Stage 2: Synthesis of (E)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)prop-2-en-1-one
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3'-(benzyloxy)acetophenone (1.0 eq) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, collecting the evolved methanol in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Causality: DMF-DMA serves as a source of both the dimethylamino group and a one-carbon electrophile. The reaction proceeds via condensation with the methyl group of the acetophenone, which is activated by the adjacent carbonyl, to form the stable, conjugated enaminone system.[12]
Stage 3: Synthesis of 3-[3-(Benzyloxy)phenyl]-1H-pyrazole
-
Dissolve the crude enaminone from the previous step in absolute ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature and reduce the solvent volume in vacuo.
-
Pour the residue into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-[3-(benzyloxy)phenyl]-1H-pyrazole.[6][11]
Causality: Hydrazine, being a dinucleophile, first attacks the carbonyl carbon, followed by an intramolecular cyclization via attack of the second nitrogen atom on the β-carbon of the enone system. Subsequent elimination of dimethylamine and water drives the formation of the aromatic pyrazole ring.[6]
Potential Biological Activities and Therapeutic Applications
The biological profile of 3-[3-(benzyloxy)phenyl]-1H-pyrazole has not been explicitly reported. However, based on extensive research into structurally similar 3-aryl-1H-pyrazole derivatives, we can infer several promising avenues for investigation.[13][14][15]
Inferred Pharmacological Profile
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15] The 3-phenyl-1H-pyrazole scaffold is a known pharmacophore for these activities.[13]
-
Antitumor Activity: The pyrazole nucleus is found in several kinase inhibitors used in oncology. The substitution pattern on the phenyl ring can be tuned to achieve selectivity for specific kinases involved in cancer cell proliferation and survival.[16]
-
Neuroprotective and Enzyme Inhibitory Activity: Certain 3-aryl-1-phenyl-1H-pyrazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease.[14]
-
Antimicrobial and Antiviral Properties: The pyrazole scaffold has been incorporated into compounds with a broad spectrum of antimicrobial and antiviral activities.[1]
Proposed Research Workflow for Biological Evaluation
A systematic approach is required to elucidate the biological activity of this novel compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A conceptual workflow for the biological evaluation of the title compound.
Conclusion
3-[3-(benzyloxy)phenyl]-1H-pyrazole is a promising, yet underexplored, molecule that stands at the intersection of a privileged heterocyclic core and a functionally rich substitution pattern. This guide provides a robust, literature-supported framework for its synthesis and outlines a clear, logical path for the investigation of its potential therapeutic properties. The insights provided herein are intended to empower researchers to unlock the potential of this compound and contribute to the ever-expanding landscape of pyrazole-based drug discovery.
References
-
The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (2026, January 24). Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). ResearchGate.[Link]
-
Abdellatif, K. R. A., et al. (2010). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(14), 4965-4974. [Link]
-
Tripathi, R. K., et al. (2014). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI Journal, 13, 100-112. [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]
-
Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]
-
Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE.[Link]
-
Yusof, N. S. M., et al. (2019). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Akademi Sains Malaysia, 12(4), 1-6. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2014). International Journal of ChemTech Research, 6(9), 4281-4288. [Link]
-
Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 633333. [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]
-
Chawla, G., & Sharma, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental Journal of Chemistry, 34(1). [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules, 25(24), 5913. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21. [Link]
-
3-(benzyloxy)-1H-pyrazole. PubChem.[Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.[Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkivoc, 2012(3), 49-65. [Link]
-
Synthesis of 3-phenyl-1H-pyrazole Derivatives. (2017). Atlantis Press.[Link]
- Deprotection method for phenolic hydroxyl group.
-
3-phenyl-1H-pyrazole. PubChem.[Link]
-
Science About O-Benzyl protecting groups. (2021). Atlantchim Pharma.[Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2019). International Journal of Multidisciplinary Research and Development, 6(8), 121-125. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 3-(benzyloxy)-1H-pyrazole | C10H10N2O | CID 54056935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 16. Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
